molecular formula C13H17NO2S B13340171 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13340171
M. Wt: 251.35 g/mol
InChI Key: UNGDPKFVEHHGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with an isopentyl and a methyl substituent. Compounds in this family have been studied for their diverse applications in medicinal chemistry, including antiviral and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with alkyl halides in the presence of a base such as sodium hydride . The reaction conditions typically include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products such as esters and amides .

Mechanism of Action

The mechanism of action of 4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopentyl group can influence the compound’s lipophilicity, membrane permeability, and overall pharmacokinetic properties .

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

2-methyl-4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H17NO2S/c1-8(2)4-5-14-10-6-9(3)17-12(10)7-11(14)13(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)

InChI Key

UNGDPKFVEHHGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CCC(C)C)C(=O)O

Origin of Product

United States

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